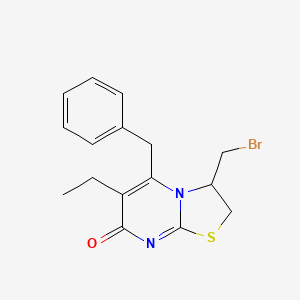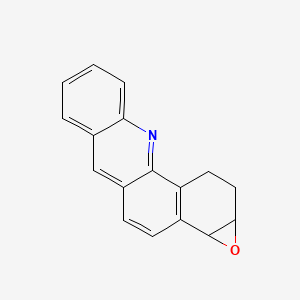![molecular formula C24H26N2 B12799726 4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline CAS No. 7509-74-2](/img/structure/B12799726.png)
4-[1-(4-dimethylaminophenyl)-2-phenyl-ethenyl]-N,N-dimethyl-aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 408166: . This compound is widely used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(2-Pyridyl)piperazine typically involves the reaction of 2-chloropyridine with piperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Pyridyl)piperazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
1-(2-Pyridyl)piperazine is employed in a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which 1-(2-Pyridyl)piperazine exerts its effects involves its interaction with specific molecular targets in the nervous system. It can bind to certain receptors and modulate their activity, leading to changes in neural signaling pathways. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
Comparación Con Compuestos Similares
1-(2-Pyridyl)piperazine can be compared with other piperazine derivatives such as:
2-Piperazinopyridine: Similar in structure but may have different reactivity and applications.
4-(2-Pyridyl)piperazine: Another isomer with distinct chemical properties and uses.
The uniqueness of 1-(2-Pyridyl)piperazine lies in its specific interaction with neural receptors, making it a valuable compound in neurological research and potential therapeutic applications .
Propiedades
Número CAS |
7509-74-2 |
|---|---|
Fórmula molecular |
C24H26N2 |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
4-[1-[4-(dimethylamino)phenyl]-2-phenylethenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H26N2/c1-25(2)22-14-10-20(11-15-22)24(18-19-8-6-5-7-9-19)21-12-16-23(17-13-21)26(3)4/h5-18H,1-4H3 |
Clave InChI |
HPEFUALZETVWQS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


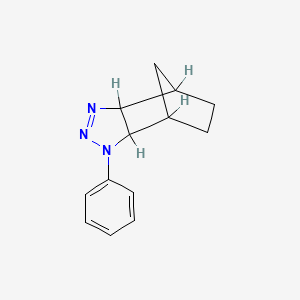
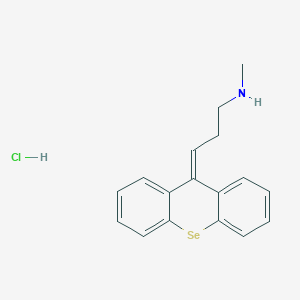
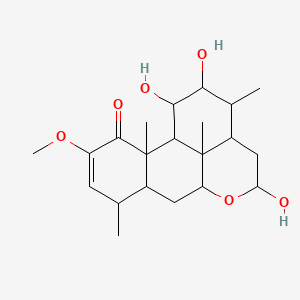

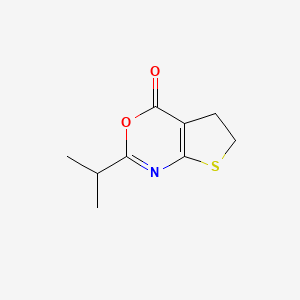
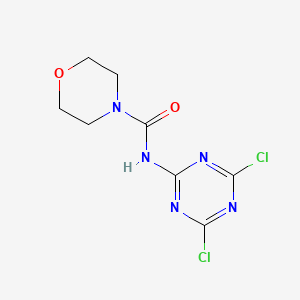
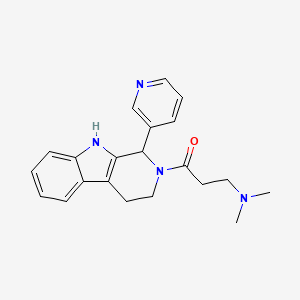
![2-{4-[(2S)-2-[({[(1S)-1-Carboxy-2-phenylethyl]amino}carbonyl)amino]-3-oxo-3-(pentylamino)propyl]phenoxy}malonic acid](/img/structure/B12799699.png)
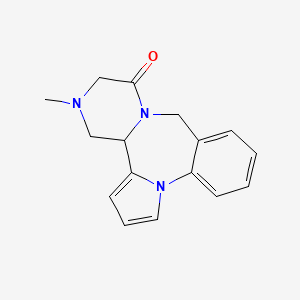

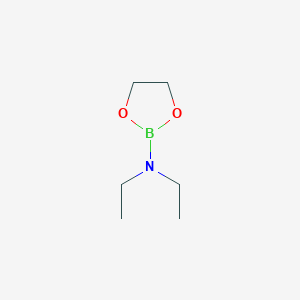
![strontium;2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B12799717.png)
